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Compound of Interest

Compound Name: Tan 999

Cat. No.: B1681919 Get Quote

Disclaimer: No public information was found for a compound designated "Tan 999." Based on

publicly available data, this is likely a typographical error for TAK-999, an investigational RNA

interference (RNAi) therapeutic also known as Fazirsiran. This technical support center focuses

on Fazirsiran and the investigation of off-target effects pertinent to siRNA-based therapeutics,

not kinase inhibitors.

This resource is designed for researchers, scientists, and drug development professionals to

provide guidance on investigating and troubleshooting potential off-target effects of RNAi

therapeutics like Fazirsiran.

Frequently Asked Questions (FAQs)
Q1: What is Fazirsiran and how does it work?

A1: Fazirsiran is an investigational RNAi therapy designed to treat the liver disease associated

with Alpha-1 Antitrypsin Deficiency (AATD).[1][2] It is a small interfering RNA (siRNA) that

targets and degrades the messenger RNA (mRNA) of the mutant alpha-1 antitrypsin protein (Z-

AAT).[3][4] By reducing the synthesis of the Z-AAT protein, Fazirsiran aims to prevent its

harmful accumulation in liver cells, which is the cause of progressive liver disease in AATD

patients.[1][2][3]

Q2: How do the off-target effects of an RNAi therapeutic like Fazirsiran differ from those of a

kinase inhibitor?
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A2: The mechanisms of off-target effects are fundamentally different.

Kinase Inhibitors: Off-target effects typically arise from the inhibitor binding to the ATP-

binding pocket of unintended kinases due to structural similarities, leading to unwanted

enzymatic inhibition.

RNAi Therapeutics (siRNA): Off-target effects occur when the siRNA interacts with and

silences unintended mRNA transcripts. This is primarily driven by partial sequence

complementarity, particularly in the "seed region" (nucleotides 2-8) of the siRNA guide

strand, which can mimic the action of endogenous microRNAs (miRNAs).[5][6][7][8]

Q3: What are the main types of siRNA-mediated off-target effects?

A3: There are two primary sequence-dependent off-target effects:

Seed-Mediated (miRNA-like) Effects: The seed region of the siRNA guide strand binds to the

3' untranslated region (3' UTR) of unintended mRNAs with partial complementarity, leading

to their translational repression or degradation.[8] This is the most common cause of off-

target activity.[8]

Near-Perfect Complementarity Effects: The siRNA guide strand may have near-perfect

sequence identity to an unintended mRNA, leading to its cleavage and degradation through

the canonical RNAi pathway.

Additionally, high concentrations of siRNA can saturate the native RNAi machinery, potentially

disrupting the processing of endogenous miRNAs.[8]

Q4: How can siRNA off-target effects be minimized during the design phase?

A4: Off-target effects can be minimized through several bioinformatics and chemical strategies:

Algorithmic Design: Using advanced algorithms to screen for potential off-target binding sites

across the transcriptome is a critical first step.[9] These tools analyze sequence homology to

reduce the risk of unintended interactions.[9]

Chemical Modifications: Introducing chemical modifications to the sugar-phosphate

backbone or specific nucleotides, particularly at position 2 of the guide strand, can
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significantly reduce seed-mediated off-target effects without compromising on-target activity.

[6][7]

Pooling: Using a pool of multiple siRNAs that target different regions of the same mRNA can

lower the effective concentration of any single siRNA, thereby reducing the likelihood of off-

target effects from an individual sequence.[7][9]

Troubleshooting Guide
Problem: We are observing an unexpected phenotype in our cell-based assays after treatment

with an siRNA therapeutic.

Possible Cause Recommended Action

Seed-Mediated Off-Target Effects

1. Perform a bioinformatics analysis to identify

potential off-target transcripts with seed region

matches to your siRNA.[9] 2. Conduct whole-

transcriptome analysis (e.g., RNA-seq) to

experimentally identify down-regulated off-target

genes.[8] 3. Synthesize a control siRNA with

mismatches in the seed region to see if the

phenotype is rescued.

Nonspecific Stress or Immune Response

1. Ensure the siRNA is purified and free of

contaminants. 2. Measure the expression of

interferon-stimulated genes to check for an

innate immune response, which can be

triggered by dsRNA. 3. Optimize transfection

conditions, as some delivery reagents can

cause cellular stress.[10]

Incorrect On-Target Hypothesis

1. Validate the knockdown of the intended target

at both the mRNA (qPCR) and protein (Western

blot) levels. 2. Use at least two or more distinct,

validated siRNAs targeting the same gene. If

they produce the same phenotype, it is more

likely an on-target effect.
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Problem: Knockdown of the target gene is inconsistent or inefficient.

Possible Cause Recommended Action

Poor Transfection Efficiency

1. Optimize the siRNA concentration and

transfection reagent-to-siRNA ratio.[11] 2. Use a

fluorescently labeled control siRNA to visually

confirm cellular uptake. 3. Ensure cells are

healthy and at the optimal confluency for

transfection.[12]

Degraded siRNA

1. Ensure proper handling and storage of siRNA

to prevent degradation by RNases.[12] 2.

Confirm the integrity of the siRNA stock.

Incorrect Measurement of Knockdown

1. Assess knockdown at the mRNA level using

qPCR, as this is the most direct measure of

RNAi activity.[13] 2. Allow sufficient time for

protein turnover if measuring knockdown at the

protein level. This can vary significantly between

targets.

Quantitative Data Summary
As specific molecular off-target profiling data for Fazirsiran is not publicly available, this section

summarizes its intended on-target efficacy and the reported adverse events from clinical trials.

Table 1: On-Target Efficacy of Fazirsiran (Reduction in Serum Z-AAT)

Dose
Mean Reduction from

Baseline (Week 48)
Data Source

25 mg 74% SEQUOIA Phase 2 Study[1]

100 mg 89% SEQUOIA Phase 2 Study[1]

200 mg 94% SEQUOIA Phase 2 Study[1]

Table 2: Summary of Methods for Investigating siRNA Off-Target Effects
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Method Principle Information Gained

Whole-Transcriptome Shotgun

Sequencing (RNA-seq)

High-throughput sequencing of

the entire transcriptome to

quantify changes in gene

expression following siRNA

treatment.

Unbiased, genome-wide

identification of all down-

regulated (and up-regulated)

transcripts, providing a

comprehensive view of off-

target effects.[8]

Microarray Analysis

Hybridization of labeled cDNA

from treated and control cells

to a chip containing probes for

known genes to measure

expression changes.

High-throughput analysis of

expression changes for a

predefined set of genes.[5]

Bioinformatics Prediction Tools

(e.g., BLAST)

Algorithms that search for

sequence homology between

the siRNA (especially the seed

region) and all potential mRNA

transcripts in a given genome.

A predictive list of potential off-

target genes that can guide

experimental validation.[9]

Rescue Experiments

Co-transfection of the siRNA

with a construct expressing the

intended target gene that is

made resistant to the siRNA

(e.g., by silent mutations).

Differentiates on-target from

off-target phenotypes. If the

phenotype is rescued, it is

likely on-target.

Experimental Protocols
Protocol 1: Global Off-Target Analysis via RNA Sequencing (RNA-seq)

Objective: To identify all unintended changes in gene expression following treatment with an

siRNA therapeutic.

Methodology:

Cell Culture and Transfection:

Plate cells at a density that will result in 50-70% confluency at the time of transfection.
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Transfect cells with the experimental siRNA (e.g., Fazirsiran) and a non-targeting negative

control siRNA at the desired concentration. Include a mock-transfected or untransfected

control.[14] Use at least three biological replicates for each condition.

RNA Extraction:

At a predetermined time point post-transfection (e.g., 48 hours), harvest the cells.

Extract total RNA using a column-based kit or TRIzol reagent, ensuring high purity and

integrity (RIN > 8.0).

Library Preparation:

Deplete ribosomal RNA (rRNA) from the total RNA samples.

Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase

and random primers.

Synthesize the second cDNA strand, incorporating dUTP.

Perform end-repair, A-tailing, and ligate sequencing adapters.

Amplify the library by PCR.

Sequencing:

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina

NovaSeq).

Data Analysis:

Quality Control: Assess raw sequencing reads for quality.

Alignment: Align reads to the appropriate reference genome.

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to

identify genes that are significantly up- or down-regulated in the siRNA-treated group

compared to the negative control group.[8]
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Off-Target Identification: Filter the list of down-regulated genes for those containing seed

sequence matches to the siRNA guide strand to identify high-confidence off-target

candidates.
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Caption: Mechanism of siRNA action, illustrating both on-target and potential off-target

pathways.
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Experimental Workflow for Off-Target Identification
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Caption: Workflow for identifying and validating siRNA off-target effects.
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Troubleshooting Unexpected Phenotypes
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Caption: Decision tree for troubleshooting unexpected results in RNAi experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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